molecular formula C14H9NO3S B2877979 8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate CAS No. 1301679-00-4

8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate

Cat. No.: B2877979
CAS No.: 1301679-00-4
M. Wt: 271.29
InChI Key: KKZPXWXKLDGZAF-UHFFFAOYSA-N
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Description

8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate is a heterocyclic compound that combines the structural features of pyridine and thiazole. This compound is part of the thiazolopyridine family, which is known for its diverse pharmacological activities, including antimicrobial, apoptotic, and antitumor properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminothiazole with an appropriate aldehyde, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents like ethanol or isopropanol and catalysts such as acids or bases to facilitate the reaction.

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups that can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate can be compared with other thiazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-hydroxy-2-phenyl-[1,3]thiazolo[3,2-a]pyridin-4-ium-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3S/c16-12-11(9-5-2-1-3-6-9)19-13-10(14(17)18)7-4-8-15(12)13/h1-8H,(H-,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZPXWXKLDGZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C([N+]3=CC=CC(=C3S2)C(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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